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molecular formula C10H12N2O2 B8556762 N-allyl-2-methyl-4-nitroaniline

N-allyl-2-methyl-4-nitroaniline

Cat. No. B8556762
M. Wt: 192.21 g/mol
InChI Key: GVQIZWGTBFODRL-UHFFFAOYSA-N
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Patent
US05103060

Procedure details

The particularly advantageous compound I-8 according to the invention can be prepared, for example, by formylating 2-methyl-4-nitroaniline using 95% strength formic acid, alkylating the resultant N-formyl-2-methyl-4-nitroaniline using allyl chloride under phase-transfer conditions and reducing the resultant N-allyl-N-formyl-2-methyl-4-nitroaniline. On the other hand, it is also possible to hydrolyze the intermediate N-allyl-N-formyl-2-methyl-4-nitroaniline to form N-allyl-2-methyl-4-nitroaniline, and to alkylate the latter using methyliodide to give the compound I-8 according to the invention. To this end, the intermediate N-allyl-2-methyl-4-nitroaniline can also be prepared by alkylating N-formyl-2-methyl-4-nitroaniline using allyl chloride. In addition, it is also possible to reduce the intermediate N-formyl-2-methyl-4-nitroaniline using a boron hydride in tetrahydrofuran to give the corresponding N-methyl derivative, which is subsequently alkylated using allyl chloride to give the compound I-8 according to the invention.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
N-allyl-N-formyl-2-methyl-4-nitroaniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
N-allyl-N-formyl-2-methyl-4-nitroaniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CC1C=C([N+]([O-])=O)C=CC=1N.C(NC1C=CC([N+]([O-])=O)=CC=1C)=O.C(Cl)C=C.[CH2:29]([N:32](C=O)[C:33]1[CH:38]=[CH:37][C:36]([N+:39]([O-:41])=[O:40])=[CH:35][C:34]=1[CH3:42])[CH:30]=[CH2:31]>C(O)=O>[CH2:29]([NH:32][C:33]1[CH:38]=[CH:37][C:36]([N+:39]([O-:41])=[O:40])=[CH:35][C:34]=1[CH3:42])[CH:30]=[CH2:31]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(N)C=CC(=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Cl
Step Four
Name
N-allyl-N-formyl-2-methyl-4-nitroaniline
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)N(C1=C(C=C(C=C1)[N+](=O)[O-])C)C=O
Step Five
Name
N-allyl-N-formyl-2-methyl-4-nitroaniline
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)N(C1=C(C=C(C=C1)[N+](=O)[O-])C)C=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)NC1=C(C=C(C=C1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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